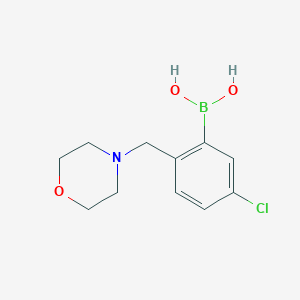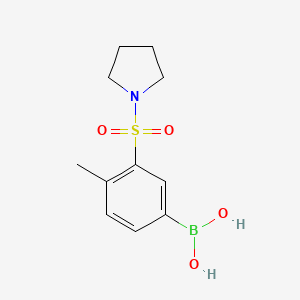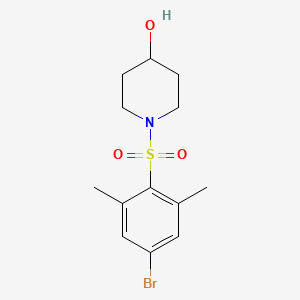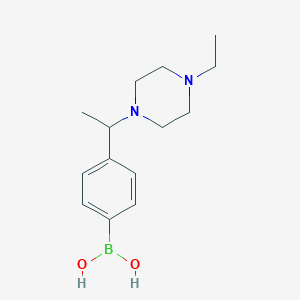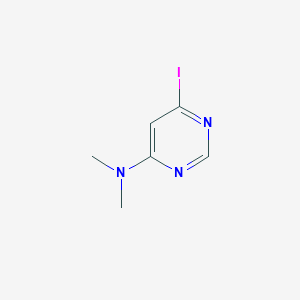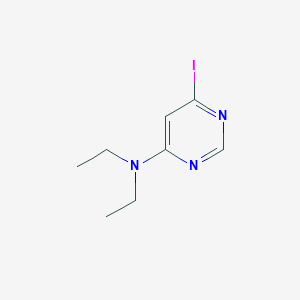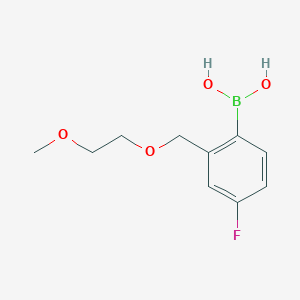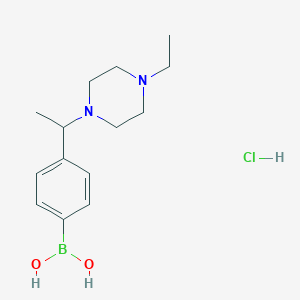
(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride
Overview
Description
(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride is an organic compound with the chemical formula C11H20BN3O2HCl. It is a white powder that is soluble in water. This compound is used in scientific research applications and has been studied for its potential use in pharmaceuticals.
Scientific Research Applications
Boronic Acid Derivatives in Organic Synthesis
Boronic acids and their derivatives are pivotal in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are widely used for creating carbon-carbon bonds. For instance, the use of boron nitride nanomaterial-based solid acid catalysts for synthesizing biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives under microwave irradiation showcases the role of boronic acid derivatives in facilitating efficient and eco-friendly synthesis processes (Murugesan et al., 2017).
Boronic Acid Functionalized Nanoparticles
The functionalization of nanoparticles with phenylboronic acid derivatives has been explored for various biological and biomedical applications. For example, phenylboronic-acid-modified nanoparticles have demonstrated potential as antiviral therapeutics, highlighting their utility in drug delivery systems and therapeutic applications (Khanal et al., 2013).
Boronic Acid Derivatives in Material Science
Boronic acid derivatives are also significant in material science, particularly in the development of sensors and optical materials. For instance, the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes for saccharide recognition exemplifies the application of boronic acid derivatives in creating sensitive and selective detection systems (Mu et al., 2012).
Boronic Acid Derivatives in Corrosion Inhibition
Furthermore, boronic acid derivatives have been investigated for their corrosion inhibitive properties, suggesting their potential in protecting metals against corrosion, which is crucial for extending the lifespan of metal-based structures and components (Lavanya et al., 2020).
properties
IUPAC Name |
[4-[1-(4-ethylpiperazin-1-yl)ethyl]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2.ClH/c1-3-16-8-10-17(11-9-16)12(2)13-4-6-14(7-5-13)15(18)19;/h4-7,12,18-19H,3,8-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBMXJOKHOQTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCN(CC2)CC)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride | |
CAS RN |
1704069-35-1 | |
| Record name | Boronic acid, B-[4-[1-(4-ethyl-1-piperazinyl)ethyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



